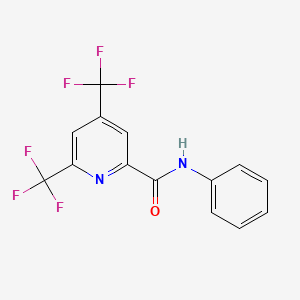

N-phenyl-4,6-bis(trifluoromethyl)pyridine-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-phenyl-4,6-bis(trifluoromethyl)pyridine-2-carboxamide” is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The major use of TFMP derivatives is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . For example, under the protection of nitrogen, a reaction involving nicotinamide, potassium carbonate, tert-butanol, and p-chloro Trifluorotoluene can be used .Molecular Structure Analysis

TFMP contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Chemical Reactions Analysis

The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . The reaction of TFMP derivatives involves the exchange of chlorine and fluorine atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of TFMP derivatives are largely due to the presence of a fluorine atom and a pyridine in their structure . These properties make TFMP derivatives an important subgroup of fluorinated compounds .Aplicaciones Científicas De Investigación

Agrochemical Industry

N-phenyl-4,6-bis(trifluoromethyl)pyridine-2-carboxamide: and its derivatives are prominently used in the agrochemical industry. The trifluoromethylpyridine (TFMP) moiety is a key structural component in active ingredients for crop protection. More than 20 new agrochemicals containing TFMP have been introduced with ISO common names, indicating their widespread acceptance and utility .

Pharmaceutical Applications

Several pharmaceutical products incorporate the TFMP structure due to its unique physicochemical properties that contribute to biological activity. Currently, five pharmaceutical and two veterinary products with the TFMP moiety have been approved for the market, and numerous candidates are in clinical trials .

Synthesis of Organic Compounds

The compound is used as an intermediate in the synthesis of various organic compounds. Its derivatives, such as 2,3-dichloro-5-(trifluoromethyl)pyridine, are in high demand for producing crop-protection products. This highlights its importance in the synthesis of complex molecules for various applications .

Development of Fluorinated Chemicals

Fluorinated organic chemicals, particularly those containing the trifluoromethyl group, are crucial in the development of new materials. They play a significant role in the agrochemical and pharmaceutical industries due to the impact of fluorine atoms on the biological activities and physical properties of compounds .

Vapor-Phase Reactions

The TFMP derivatives are also utilized in vapor-phase reactions, which are essential for the production of certain agrochemicals and pharmaceuticals. The unique characteristics of the pyridine moiety combined with the fluorine atoms make these derivatives valuable for such processes .

Chemical Properties Research

Research into the chemical properties of TFMP derivatives is ongoing, with the aim of discovering novel applications. The combination of the fluorine atom’s properties and the pyridine ring’s characteristics opens up possibilities for new discoveries in chemical properties and reactions .

Green Organic Synthesis

The compound is involved in green organic synthesis processes, which are environmentally friendly methods of producing organic compounds. This aligns with the growing trend of sustainable and responsible chemical production .

Electron-Withdrawing Applications

N-phenylbis(trifluoromethanesulfonimide): , a related compound, is used as a strong electron-withdrawing p-type dopant in carbon nanotubes. This suggests that similar applications could be explored for N-phenyl-4,6-bis(trifluoromethyl)pyridine-2-carboxamide , given its related chemical structure .

Direcciones Futuras

Mecanismo De Acción

Target of Action

It’s known that trifluoromethylpyridine (tfmp) derivatives, which this compound is a part of, have been used in the pharmaceutical and agrochemical industries . The biological activities of TFMP derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Mode of Action

The presence of fluorine and pyridine structure in tfmp derivatives, like this compound, result in superior properties when compared to traditional phenyl-containing compounds .

Biochemical Pathways

Tfmp derivatives are known to have numerous pharmacological activities .

Pharmacokinetics

The unique physicochemical properties of the fluorine atom and the pyridine moiety in tfmp derivatives are known to significantly affect their pharmacokinetics .

Result of Action

Tfmp derivatives are known to exhibit numerous pharmacological activities .

Action Environment

The unique physicochemical properties of the fluorine atom and the pyridine moiety in tfmp derivatives are known to significantly affect their action in different environments .

Propiedades

IUPAC Name |

N-phenyl-4,6-bis(trifluoromethyl)pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F6N2O/c15-13(16,17)8-6-10(22-11(7-8)14(18,19)20)12(23)21-9-4-2-1-3-5-9/h1-7H,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTCSXHXRPBIWKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=NC(=CC(=C2)C(F)(F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F6N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-phenyl-4,6-bis(trifluoromethyl)pyridine-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-acetamidophenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2948027.png)

![2-(thiophen-2-yl)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2948029.png)

![Bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphoryl-phenylmethanol](/img/structure/B2948035.png)

![N-(4-chlorophenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2948042.png)

![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)propane-2-sulfonamide](/img/structure/B2948043.png)

![N-(5-chloro-2-methoxyphenyl)-2-(1,3-dimethyl-2,4-dioxo-7-propylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2948047.png)